Cas no 88067-77-0 (4-Quinolinecarboxamide, N-(4-methoxyphenyl)-2-phenyl-)

4-Quinolinecarboxamide, N-(4-methoxyphenyl)-2-phenyl- 化学的及び物理的性質
名前と識別子
-
- 4-Quinolinecarboxamide, N-(4-methoxyphenyl)-2-phenyl-
- N-(4-methoxyphenyl)-2-phenylquinoline-4-carboxamide
- AG-205/10362046
- AKOS001035547
- SR-01000517637
- CHEMBL2152010
- Oprea1_281045
- SMSF0009290
- EN300-18116491
- ChemDiv1_017616
- SR-01000517637-1
- Z28138915
- N-(4-methoxyphenyl)-2-phenyl-4-quinolinecarboxamide
- BDBM50393259
- HMS637A16
- CB00769
- 88067-77-0
- DTXSID20359885
-
- インチ: InChI=1S/C23H18N2O2/c1-27-18-13-11-17(12-14-18)24-23(26)20-15-22(16-7-3-2-4-8-16)25-21-10-6-5-9-19(20)21/h2-15H,1H3,(H,24,26)
- InChIKey: AFAFDMOIWWTYNC-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
計算された属性
- せいみつぶんしりょう: 354.136827821g/mol
- どういたいしつりょう: 354.136827821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 483
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 51.2Ų
4-Quinolinecarboxamide, N-(4-methoxyphenyl)-2-phenyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18116491-0.05g |
88067-77-0 | 90% | 0.05g |
$2755.0 | 2023-09-19 |
4-Quinolinecarboxamide, N-(4-methoxyphenyl)-2-phenyl- 関連文献
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
2. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
9. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
4-Quinolinecarboxamide, N-(4-methoxyphenyl)-2-phenyl-に関する追加情報
Introduction to 4-Quinolinecarboxamide, N-(4-methoxyphenyl)-2-phenyl- (CAS No. 88067-77-0)
4-Quinolinecarboxamide, N-(4-methoxyphenyl)-2-phenyl-, identified by its CAS number 88067-77-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline derivatives family, a class of molecules known for their diverse biological activities and therapeutic potential. The structural framework of this molecule incorporates a quinoline core, which is further functionalized with amide and phenyl groups, enhancing its pharmacological profile and making it a valuable scaffold for drug discovery.
The significance of 4-Quinolinecarboxamide, N-(4-methoxyphenyl)-2-phenyl- lies in its potential applications across various domains of chemical biology and medicine. The presence of the 4-methoxyphenyl group introduces a hydroxyl substituent at the para position relative to the methoxy group, which can influence the compound's solubility, metabolic stability, and interactions with biological targets. Similarly, the 2-phenyl moiety contributes to the overall hydrophobicity and electronic properties of the molecule, which are critical factors in determining its binding affinity and selectivity towards biological receptors.
In recent years, quinoline derivatives have been extensively studied for their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. The compound 88067-77-0, with its unique structural features, has been explored in several preclinical studies to evaluate its pharmacokinetic behavior and therapeutic efficacy. Preliminary findings suggest that this derivative exhibits promising activity against certain enzymatic targets and may serve as a lead compound for the development of novel therapeutic agents.
The synthesis of 4-Quinolinecarboxamide, N-(4-methoxyphenyl)-2-phenyl- involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the condensation of appropriately substituted phenols with quinoline derivatives under acidic or basic catalysis. Subsequent functionalization steps, such as amide bond formation, are carried out using established coupling techniques like Esterification or Amide coupling reagents. The introduction of the 4-methoxyphenyl group is achieved through selective methylation or etherification reactions, while the 2-phenyl moiety is often incorporated via cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings.
The chemical properties of this compound are further influenced by its solubility characteristics. Quinoline derivatives generally exhibit moderate solubility in organic solvents such as dichloromethane and ethyl acetate but limited solubility in aqueous media. This property can impact its formulation as an active pharmaceutical ingredient (API) and necessitates the development of appropriate delivery systems to enhance bioavailability.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules like 88067-77-0 with greater accuracy before conducting expensive experimental trials. Molecular docking studies have been performed using various software platforms to simulate interactions between this compound and target proteins such as kinases, proteases, and transcription factors. These simulations have provided valuable insights into potential binding modes and key interaction residues, guiding the optimization process for improved efficacy.
The pharmacological profile of 4-Quinolinecarboxamide, N-(4-methoxyphenyl)-2-phenyl- has been investigated in vitro using cell-based assays. Initial experiments have demonstrated inhibitory effects on specific enzymes implicated in cancer progression and inflammation. For instance, studies indicate that this derivative may interfere with the activity of tyrosine kinases, which are overexpressed in many malignancies. Additionally, its interaction with inflammatory pathways has been explored, suggesting potential applications in managing chronic inflammatory diseases.
The metabolic stability of this compound is another critical aspect that has been scrutinized by researchers. In vitro metabolism studies have revealed that 88067-77-0 undergoes biotransformation primarily through oxidative pathways mediated by cytochrome P450 enzymes. Understanding these metabolic pathways is essential for predicting drug-drug interactions and optimizing dosing regimens to maximize therapeutic benefits while minimizing adverse effects.
The synthetic methodologies for producing 4-Quinolinecarboxamide, N-(4-methoxyphenyl)-2-phenyl- continue to evolve with advancements in synthetic chemistry techniques. Modern approaches leverage flow chemistry and microwave-assisted synthesis to improve reaction efficiency and scalability. These innovations not only enhance production yields but also reduce waste generation, aligning with green chemistry principles.
The regulatory landscape for novel compounds like 88067-77-0 requires compliance with stringent guidelines set forth by global health authorities such as the FDA and EMA. Preclinical data must be meticulously documented to support safety and efficacy claims before clinical trials can commence. Collaborative efforts between academic institutions and pharmaceutical companies are often required to navigate these regulatory hurdles effectively.
The future prospects for CAS No 88067-77 are promising as ongoing research continues to uncover new applications for quinoline derivatives. Investigational studies are focusing on modulating drug delivery systems to enhance bioavailability and target specificity. Additionally, combinatorial chemistry approaches are being explored to generate libraries of related compounds for high-throughput screening against diverse disease targets.
In conclusion, 4 Quinolinecarboxamide N 4 methoxy phenyl 2 phenyl (CAS No 88067 77 0) represents a significant advancement in medicinal chemistry with potential therapeutic implications across multiple disease areas Its unique structural features combined with promising preclinical results position it as a compelling candidate for further development into novel pharmaceutical agents The continued exploration of its pharmacological properties will undoubtedly contribute valuable insights into future treatment strategies
88067-77-0 (4-Quinolinecarboxamide, N-(4-methoxyphenyl)-2-phenyl-) 関連製品
- 1823275-22-4(tert-Butyl 4-(2-Ethoxy-2-oxoethyl)-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate)
- 2098117-47-4(1-(1-Bromo-2-fluorobutan-2-yl)-4-chlorobenzene)
- 1083274-67-2(4-cyclopropyl-1,3-thiazole-2-carboxylic acid)
- 2147626-44-4(2-amino-2-(5-bromo-1,3-thiazol-2-yl)ethan-1-ol)
- 862243-46-7(Diclazuril 6-Carboxylic Acid)
- 2138561-44-9(3-(3-Hydroxyazetidin-1-yl)-4-(propan-2-yl)cyclohexan-1-one)
- 667435-74-7(2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic Acid)
- 670273-10-6(2-methyl-5-{(2-methyl-1,3-thiazol-4-yl)methylsulfanyl}-1,3,4-thiadiazole)
- 1030433-47-6(5-(3-Aminothieno2,3-bpyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol)
- 1824221-28-4((1-Azido-3-methylbutan-2-yl)benzene)



